molecular formula C11H19F3N2O2 B13174356 Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate

Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B13174356
M. Wt: 268.28 g/mol
InChI Key: GQOHUHQEYJOQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate is a versatile small molecule scaffold used in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a trifluoromethyl group attached to a pyrrolidine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into a pyrrolidine derivative. One common method involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control of reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)-2-(trifluoromethyl)pyrrolidine-1-carboxylate
  • Tert-butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group on the pyrrolidine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H19F3N2O2

Molecular Weight

268.28 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-5-(trifluoromethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-7(6-15)4-5-8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3

InChI Key

GQOHUHQEYJOQJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)CN

Origin of Product

United States

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